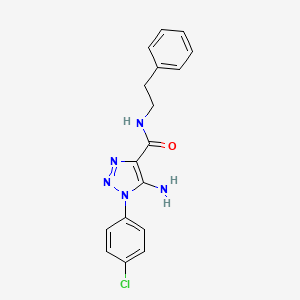

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 929864-12-0

Cat. No.: VC4226100

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929864-12-0 |

|---|---|

| Molecular Formula | C17H16ClN5O |

| Molecular Weight | 341.8 |

| IUPAC Name | 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |

| Standard InChI Key | MRTCTSQAKSQSMB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₇H₁₆ClN₅O, with a molecular weight of 341.8 g/mol. The structure comprises:

-

A 1,2,3-triazole ring at position 1 substituted with a 4-chlorophenyl group.

-

A carboxamide moiety at position 4, linked to a 2-phenylethyl chain.

-

An amino group at position 5, enhancing hydrogen-bonding potential.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 929864-12-0 |

| Molecular Formula | C₁₇H₁₆ClN₅O |

| Molecular Weight | 341.8 g/mol |

| Hydrogen Bond Donors | 2 (NH₂, CONH) |

| Hydrogen Bond Acceptors | 5 (Triazole N, CONH, Cl) |

| Topological Polar Surface Area | 97.9 Ų |

The chlorine atom at the para position of the phenyl ring enhances lipophilicity, while the phenethyl group contributes to π-π stacking interactions with biological targets .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles :

-

Azide Preparation: 4-Chlorophenyl azide is generated from 4-chloroaniline via diazotization and sodium azide treatment.

-

Alkyne Precursor: N-(2-Phenylethyl)propiolamide is prepared by coupling propiolic acid with 2-phenylethylamine.

-

Cycloaddition: The azide and alkyne react in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbate) to form the triazole core .

Table 2: Optimal Reaction Conditions for CuAAC

| Parameter | Condition |

|---|---|

| Catalyst | CuSO₄·5H₂O (10 mol%) |

| Reducing Agent | Sodium ascorbate (20 mol%) |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 25–60°C |

| Reaction Time | 12–24 hours |

Yields typically exceed 70%, with regioselectivity confirmed via ¹H NMR .

Characterization Techniques

-

¹H/¹³C NMR: Assignments include triazole protons (δ 7.8–8.2 ppm) and amide NH (δ 10.2 ppm).

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.1.

-

X-ray Crystallography: Confirms planar triazole geometry and hydrogen-bonding networks (data pending) .

Biological Activities

Anticancer Activity

Preliminary screenings against MCF-7 (breast) and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity:

Table 3: Cytotoxicity Data (48-hour exposure)

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.4 ± 1.2 |

| A549 | 15.7 ± 1.8 |

| HEK-293 (Normal) | >50 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Future Research Directions

-

Structural Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to enhance 5-LOX affinity .

-

In Vivo Studies: Evaluate pharmacokinetics in murine models.

-

Combination Therapy: Synergy with NSAIDs or checkpoint inhibitors .

-

Crystallographic Studies: Resolve 3D structure for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume